
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate is a synthetic organic compound known for its applications in various scientific fields. It is often used in research due to its unique chemical properties and potential biological activities.
準備方法
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 4-(3-chlorobenzoyl)piperazine-1-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
化学反応の分析
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often employed as a reagent in organic synthesis and as a tool for studying biological processes.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters: These compounds share the 2,5-dioxopyrrolidin-1-yl moiety but have different functional groups attached, resulting in distinct reactivity and applications.
特性
分子式 |
C16H16ClN3O5 |
|---|---|
分子量 |
365.77 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-(3-chlorobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H16ClN3O5/c17-12-3-1-2-11(10-12)15(23)18-6-8-19(9-7-18)16(24)25-20-13(21)4-5-14(20)22/h1-3,10H,4-9H2 |
InChIキー |
KYPHYKJNFMMRHE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



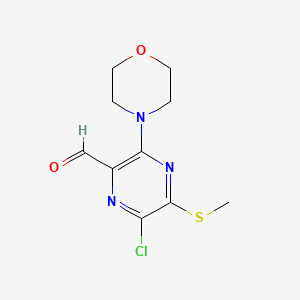
![N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide](/img/structure/B13895593.png)

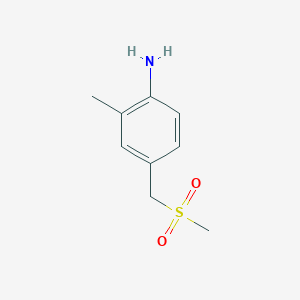
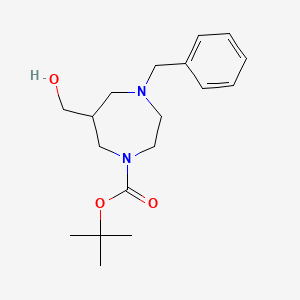
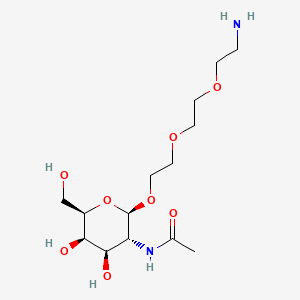

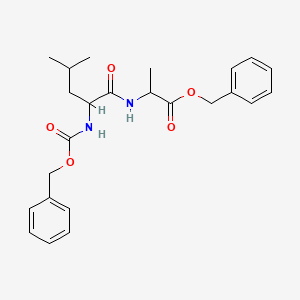
![tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)

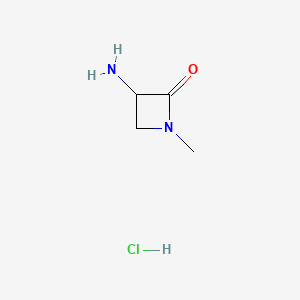
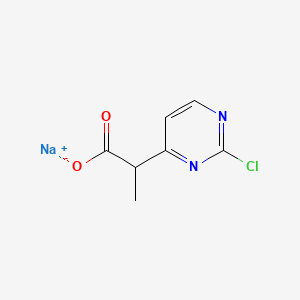
![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
